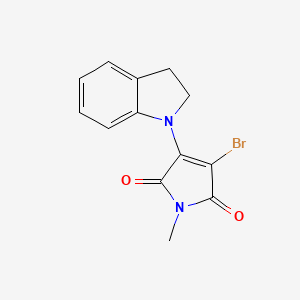
1H-Pyrrole-2,5-dione, 3-bromo-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3-bromo-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl- is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrole ring fused with an indole moiety, making it a complex and potentially versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-bromo-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl- typically involves multi-step organic reactions. The process may start with the bromination of a suitable precursor, followed by cyclization to form the pyrrole ring. The indole moiety is then introduced through a series of condensation reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products. Quality control measures, such as high-performance liquid chromatography (HPLC), would ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3-bromo-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or thiol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-bromo-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,5-dione, 3-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl-
- 1H-Pyrrole-2,5-dione, 3-fluoro-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl-
Uniqueness
Compared to its analogs, 1H-Pyrrole-2,5-dione, 3-bromo-4-(2,3-dihydro-1H-indol-1-yl)-1-methyl- may exhibit unique reactivity due to the presence of the bromine atom. This could influence its chemical behavior and its interactions in biological systems, making it a compound of interest for further study.
Properties
CAS No. |
570431-81-1 |
|---|---|
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
3-bromo-4-(2,3-dihydroindol-1-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H11BrN2O2/c1-15-12(17)10(14)11(13(15)18)16-7-6-8-4-2-3-5-9(8)16/h2-5H,6-7H2,1H3 |
InChI Key |
AARAINRKRLCMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)Br)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
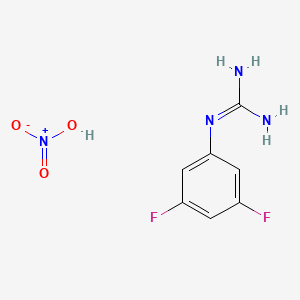
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)

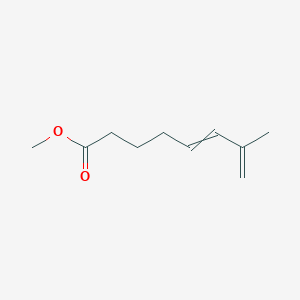
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
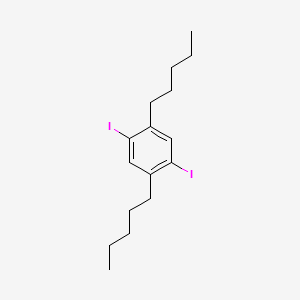
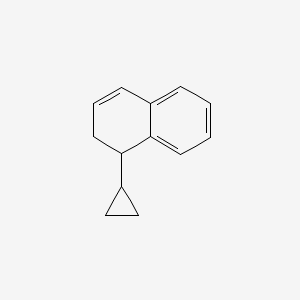
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
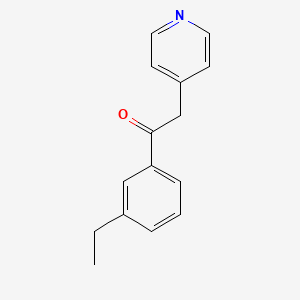
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
